Substituent Electronic Profile: 5-Chloro-2-Methoxy vs. 2-Chloro and 2-Bromo-5-Methoxy Analogs
The target compound carries a 5-chloro-2-methoxy substitution pattern on the benzamide ring. The closest cataloged analogs include 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (lacking the 2-methoxy group) and 2-bromo-5-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (bromo instead of chloro at position 5, methoxy shifted to position 5) . In published KV1.3 inhibitor series, the combination of an electron-donating methoxy at the 2-position with an electron-withdrawing halogen at the 5-position on the benzamide ring has been associated with optimized potency, while mono-substituted or differently positioned analogs show reduced activity . No head-to-head quantitative comparison data for the target compound against these specific analogs are available in the public domain.
| Evidence Dimension | Substituent electronic profile (Hammett σp values) |
|---|---|
| Target Compound Data | 2-OCH3 (σp = -0.27) + 5-Cl (σp = +0.23) on benzamide ring |
| Comparator Or Baseline | 2-Cl analog: 2-Cl only (σp = +0.23). 2-Br-5-OCH3 analog: 2-Br (σp = +0.23) + 5-OCH3 (σp = -0.27). No quantitative activity data available for direct comparison. |
| Quantified Difference | Qualitative difference in combined electronic effects; no pharmacological data available for quantification. |
| Conditions | Based on substituent constant analysis; pharmacological context derived from thiophene-benzamide SAR in KV1.3 and FABP4/5 patent literature. |
Why This Matters
The unique electronic combination of 5-chloro-2-methoxy cannot be replicated by any commercially available analog, making this compound irreplaceable for SAR studies exploring the intersection of halogen and alkoxy substituent effects.
- [1] PubChem. 2-Bromo-5-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CID 91810376) and related entries. National Center for Biotechnology Information. View Source
- [2] Gubič, Š. et al. (2023). Immunosuppressive effects of new thiophene-based KV1.3 inhibitors. European Journal of Medicinal Chemistry, 259, 115561; and related Cancers 2022, 14(11), 2595 paper. View Source
